1,1'-Dipropyl-4,4'-bipyridinium dichloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2ClH/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16;;/h5-8,11-14H,3-4,9-10H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAMJYSSYPEWNA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994449 | |
| Record name | 1,1'-Dipropyl-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73645-29-1 | |
| Record name | 4,4'-Bipyridinium, 1,1'-dipropyl-, dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073645291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Dipropyl-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Dipropyl 4,4 Bipyridinium Dichloride and Its Analogues
Quaternization of 4,4'-Bipyridine (B149096): The Menshutkin Reaction Approach
The cornerstone of synthesizing 1,1'-dialkyl-4,4'-bipyridinium salts, including the dipropyl derivative, is the Menshutkin reaction. This nucleophilic substitution reaction involves the alkylation of the tertiary amines present in the 4,4'-bipyridine structure with an alkyl halide. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
The general reaction scheme involves treating 4,4'-bipyridine with two equivalents of an alkyl halide to achieve dialkylation. The choice of alkyl halide and reaction conditions significantly influences the reaction rate and yield.
Specific Synthetic Routes to 1,1'-Dipropyl-4,4'-bipyridinium (B14650414) Salts (e.g., using bromopropane)
The synthesis of 1,1'-Dipropyl-4,4'-bipyridinium bromide can be readily achieved by reacting 4,4'-bipyridine with an excess of 1-bromopropane. To obtain the dichloride salt, a subsequent anion exchange step would be necessary. A typical laboratory-scale synthesis involves dissolving 4,4'-bipyridine in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), followed by the addition of 1-bromopropane. The reaction mixture is then heated under reflux for a specified period to ensure complete dialkylation. The product, being a salt, often precipitates out of the solution upon cooling and can be isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried.
| Reactants | Solvent | Temperature | Time | Yield |
| 4,4'-Bipyridine, 1-Bromopropane | Acetonitrile | Reflux | 24-48 hours | High |
| 4,4'-Bipyridine, 1-Bromopropane | Dimethylformamide (DMF) | 80-100 °C | 12-24 hours | Good to High |
This table presents typical conditions for the synthesis of 1,1'-Dipropyl-4,4'-bipyridinium bromide. The dichloride salt is obtained via subsequent anion exchange.
Optimization of Reaction Conditions for Dialkyl Viologen Synthesis
The efficiency of dialkyl viologen synthesis via the Menshutkin reaction is highly dependent on several key parameters. Optimization of these conditions is crucial for achieving high yields and purity. yale.edu
Solvent: The choice of solvent plays a critical role in the Menshutkin reaction. researchgate.netarxiv.org Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can stabilize the charged transition state and the resulting quaternary ammonium (B1175870) salt, thereby accelerating the reaction rate. researchgate.netarxiv.org Studies have shown that the reaction rate can be significantly influenced by the solvent's polarity and its ability to solvate the reactants and products. researchgate.netarxiv.org
Temperature: The reaction temperature is another critical factor. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is typically determined empirically for each specific set of reactants and solvent. For the synthesis of many dialkyl viologens, refluxing the reaction mixture is a common practice.
Reactant Stoichiometry: The molar ratio of the alkyl halide to 4,4'-bipyridine is also important. Using an excess of the alkylating agent can help to drive the reaction towards the formation of the desired dialkylated product and minimize the presence of mono-alkylated intermediates.
| Parameter | Effect on Reaction | Optimized Conditions |
| Solvent Polarity | Higher polarity generally increases reaction rate. | Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO). researchgate.netarxiv.org |
| Temperature | Higher temperature increases reaction rate. | Typically reflux temperature of the chosen solvent. |
| Reactant Ratio | Excess alkyl halide favors dialkylation. | 2 to 2.5 equivalents of alkyl halide per equivalent of 4,4'-bipyridine. |
Anion Exchange and Counterion Variation Strategies for 1,1'-Dipropyl-4,4'-bipyridinium Salts
The properties of 1,1'-Dipropyl-4,4'-bipyridinium salts can be significantly tuned by varying the counterion. The initially synthesized salt, often a bromide or iodide, can be converted to other salts, including the dichloride, through anion exchange reactions. This process is crucial for tailoring the solubility, electrochemical properties, and thermal stability of the viologen. nih.gov
A common method for anion exchange involves the use of anion exchange resins. In this technique, a solution of the viologen salt is passed through a column packed with a resin that has been pre-loaded with the desired anion (e.g., chloride). The halide ions in the viologen salt are exchanged for the anions on the resin, resulting in the desired product.
Another approach is metathesis, or salt precipitation. This involves reacting an aqueous solution of the viologen halide with a salt containing the desired anion, where the resulting viologen salt is insoluble and precipitates out of the solution. For example, reacting 1,1'-Dipropyl-4,4'-bipyridinium bromide with a silver salt of the desired anion can lead to the precipitation of silver bromide, leaving the desired viologen salt in solution.
| Method | Reagents | Procedure |
| Anion Exchange Resin | Viologen bromide/iodide, Anion exchange resin (e.g., Cl⁻ form) | A solution of the viologen salt is passed through a column of the resin. |
| Metathesis (Precipitation) | Viologen bromide/iodide, Silver salt of desired anion (e.g., AgNO₃ for nitrate) | Aqueous solutions of the reactants are mixed, and the insoluble silver halide is filtered off. bwise.kr |
Integration into Polymeric and Supramolecular Architectures
The versatile chemical nature of viologens allows for their incorporation into a wide range of polymeric and supramolecular structures. This integration imparts the unique redox and electronic properties of the viologen moiety to the resulting materials, opening up applications in areas such as electrochromic devices, sensors, and energy storage.
Synthesis of Viologen-Containing Polymers (e.g., Main-chain, Side-chain, Dendrimers)
Viologen units can be incorporated into polymers in several ways, leading to materials with distinct properties and architectures.
Main-chain viologen polymers are typically synthesized by the polycondensation of 4,4'-bipyridine with a dihaloalkane via the Menshutkin reaction. researchgate.net This results in a polymer backbone where the viologen units are integral components of the main chain. The properties of these polymers, such as their solubility and thermal stability, can be tuned by varying the length and nature of the alkyl linker between the viologen units.
Side-chain viologen polymers are prepared by polymerizing a monomer that already contains a viologen moiety or by post-polymerization modification of a pre-existing polymer. researchgate.net For instance, a vinyl-functionalized viologen monomer can be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) to yield a polymer with viologen units as pendant groups. rsc.orgresearchgate.net This approach offers greater control over the polymer architecture and allows for the incorporation of other functional groups.
Viologen-containing dendrimers are highly branched, tree-like macromolecules with viologen units at their core, branches, or periphery. rsc.org Their synthesis often involves a step-wise, iterative approach, either divergent (growing from the core outwards) or convergent (synthesizing the branches first and then attaching them to a core). rsc.org These well-defined structures offer a high density of redox-active sites. koreascience.kr
| Polymer Type | Monomers/Precursors | Polymerization Method |
| Main-chain | 4,4'-Bipyridine, Dihaloalkanes | Polycondensation (Menshutkin reaction) researchgate.net |
| Side-chain | Vinyl-functionalized viologen monomer | Atom Transfer Radical Polymerization (ATRP) rsc.orgresearchgate.net |
| Dendrimers | 4,4'-Bipyridine, multifunctional linkers | Divergent or Convergent synthesis rsc.orgkoreascience.kr |
Formation of Covalent Organic Frameworks (COFs) and Porous Materials with Viologen Moieties
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. nih.gov The incorporation of viologen units into COF structures results in materials with permanent porosity and redox activity, making them promising for applications in catalysis, sensing, and gas storage. researchgate.net
The synthesis of viologen-based COFs is typically achieved through solvothermal methods, where the building blocks (monomers) are reacted in a high-boiling point solvent at elevated temperatures for an extended period. rsc.orgnih.gov The choice of monomers is critical in determining the topology and properties of the resulting COF. For example, a viologen-containing monomer can be co-condensed with a complementary multifunctional linker to form the porous framework. nih.gov
Similarly, viologen moieties can be integrated into other types of porous organic polymers (POPs) that may not possess the high crystallinity of COFs but still offer a large surface area and redox functionality. nih.govrsc.org These materials are often synthesized through various polymerization reactions, leading to amorphous or semi-crystalline porous networks. nih.govrsc.org
| Material | Building Blocks | Synthesis Method | Key Properties |
| Viologen-based COFs | Viologen-functionalized monomers, Multifunctional linkers | Solvothermal synthesis rsc.orgnih.gov | Crystalline, Porous, Redox-active nih.govresearchgate.net |
| Viologen-based POPs | Viologen-containing monomers, Cross-linking agents | Various polymerization reactions | High surface area, Redox-active nih.govrsc.org |
Preparation of Viologen-Based Ionogels and Hybrid Composites
Viologen-based ionogels and hybrid composites are advanced materials that encapsulate an ionic liquid within a solid matrix, often incorporating viologen moieties to impart specific functionalities such as electrochromism, redox activity, and conductivity. The preparation of these materials involves the formation of a host network that immobilizes the viologen-containing ionic liquid.
Ionogels can be broadly categorized based on the nature of their solid network, which can be organic, inorganic, or a hybrid of the two. The selection of the gelator and the ionic liquid is crucial in determining the final properties of the ionogel, including its mechanical strength, thermal stability, and ionic conductivity.
One common approach to fabricating viologen-based ionogels involves the in situ polymerization or gelation method. In this technique, viologen monomers or crosslinkers are polymerized or gelled directly within an ionic liquid. This method allows for the formation of a continuous and well-integrated network structure. For instance, a viologen-containing monomer can be dissolved in an ionic liquid along with a suitable initiator and then subjected to thermal or photochemical polymerization to form the ionogel.
Another strategy is the solvent exchange method. A gel is first formed in a conventional solvent, and then the solvent is gradually replaced with an ionic liquid. This technique is particularly useful when the gelator has poor solubility in the ionic liquid.
Hybrid composites incorporating viologens are often prepared to enhance their mechanical, electrical, or optical properties. These composites typically involve the integration of viologen molecules or polymers with inorganic materials such as silica (B1680970), titania, or carbon nanotubes. The sol-gel process is a widely used method for preparing such inorganic-organic hybrid materials. In this process, a precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is hydrolyzed and condensed in the presence of a viologen-containing compound and an ionic liquid. The resulting material is a porous silica network with the viologen and ionic liquid entrapped within its pores.
The interaction between the viologen species and the host matrix, as well as the choice of the ionic liquid, plays a significant role in the performance of the final material. The ionic liquid not only acts as a solvent and an electrolyte but can also influence the structure of the host network.
Below is a table summarizing different approaches to the preparation of viologen-based ionogels and hybrid composites:
| Preparation Method | Description | Components | Resulting Material |
| In situ Polymerization | Polymerization of viologen-containing monomers within an ionic liquid. | Viologen monomer, initiator, ionic liquid | Polymer-based ionogel |
| Solvent Exchange | Formation of a gel in a conventional solvent followed by replacement with an ionic liquid. | Gelator, conventional solvent, ionic liquid, viologen compound | Ionogel with entrapped viologen |
| Sol-Gel Process | Hydrolysis and condensation of inorganic precursors in the presence of a viologen and an ionic liquid. | Inorganic precursor (e.g., TEOS), viologen compound, ionic liquid, catalyst | Inorganic-organic hybrid composite |
Detailed research findings have demonstrated the versatility of these synthetic methodologies in tailoring the properties of viologen-based materials for various applications, including electrochromic devices, sensors, and energy storage systems. The ability to control the composition and structure at the molecular level opens up possibilities for designing novel functional materials with desired characteristics.
Advanced Spectroscopic Characterization of 1,1 Dipropyl 4,4 Bipyridinium Dichloride and Its Redox States
Spectroelectrochemical Investigations of Electron Transfer Processes
Spectroelectrochemistry is a powerful analytical technique that simultaneously combines electrochemical methods with spectroscopy to provide a detailed understanding of redox processes. For 1,1'-dipropyl-4,4'-bipyridinium (B14650414) dichloride (DPV²⁺), this method is instrumental in characterizing the sequential electron transfer events that define its viologen chemistry. The technique allows for the in-situ generation of the radical cation (DPV⁺•) and the neutral species (DPV⁰) while monitoring the corresponding changes in their absorption spectra. researchgate.net
The process typically involves an optically transparent thin-layer electrochemical (OTTLE) cell placed within a spectrophotometer. As the potential applied to the working electrode is scanned or stepped, DPV²⁺ undergoes its first one-electron reduction to form the intensely colored radical cation, DPV⁺•. This is followed by a second one-electron reduction at a more negative potential to yield the neutral species, DPV⁰. By correlating the applied potential with the emergent spectroscopic data, it is possible to precisely determine the absorption spectra of each species in the redox series [DPV²⁺ ⇌ DPV⁺• ⇌ DPV⁰] and study the kinetics and mechanisms of these electron transfers. researchgate.netrsc.org These investigations reveal that the electron transfer processes are generally reversible and diffusion-controlled. researchgate.net
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy
The distinct redox states of 1,1'-dipropyl-4,4'-bipyridinium dichloride exhibit unique and well-defined absorption spectra in the UV-Vis and NIR regions, which is the basis for their well-known electrochromic properties.
Dicationic Species (DPV²⁺): The fully oxidized dication is typically colorless or pale yellow, showing strong absorption bands only in the ultraviolet region, generally below 300 nm. These absorptions are attributed to π→π* electronic transitions within the bipyridinium system.
Radical Cationic Species (DPV⁺•): Upon a one-electron reduction, the intensely colored radical cation is formed. This species is characterized by very strong and broad absorption bands in both the visible and near-infrared regions. researchgate.net The primary visible absorption band, which is responsible for its characteristic blue-violet color, typically appears in the 550-610 nm range. nih.gov Additionally, a prominent absorption band is observed in the NIR region, often around 1000-1100 nm. rsc.org These absorptions are assigned to intramolecular intervalence charge transfer transitions. The intensity of these bands is directly proportional to the concentration of the radical cation.
Neutral Species (DPV⁰): The two-electron reduction product is the neutral species, which is also colored but generally less stable than the radical cation. Its absorption spectrum is distinct from the radical cation, typically featuring a strong absorption band at shorter wavelengths in the visible spectrum, often in the 370-450 nm range. researchgate.net
| Redox State | Species | Typical Absorption Maxima (λmax) | Appearance |
|---|---|---|---|
| Dication | DPV²⁺ | < 300 nm | Colorless |
| Radical Cation | DPV⁺• | ~550-610 nm and ~1000-1100 nm | Intense Blue/Violet |
| Neutral | DPV⁰ | ~370-450 nm | Red/Brown |
The dicationic form of 1,1'-dipropyl-4,4'-bipyridinium (DPV²⁺) is a potent electron acceptor and can form charge-transfer (CT) complexes with various electron-donating molecules. mdpi.com The formation of a CT complex is characterized by the appearance of a new, broad absorption band that is absent in the spectra of the individual donor or acceptor molecules. rsc.org This CT band typically occurs in the visible region of the spectrum, leading to a distinct color change upon complexation.
The energy of the CT absorption band is dependent on the electron-donating ability of the donor molecule and the electron-accepting strength of the viologen. Common electron donors that form CT complexes with viologens include phenols, hydroquinones, and aromatic amines. rsc.org The interaction involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the DPV²⁺ acceptor, creating an electrostatic attraction that holds the complex together. mdpi.com The intensity of the CT band can be used to determine the association constant and stoichiometry of the complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Cation Formation
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, making it an ideal tool for studying the formation and structure of the 1,1'-dipropyl-4,4'-bipyridinium radical cation (DPV⁺•). libretexts.org The dicationic (DPV²⁺) and neutral (DPV⁰) forms are diamagnetic (no unpaired electrons) and therefore EPR-silent.
The one-electron reduction of DPV²⁺ generates the paramagnetic DPV⁺• radical, which produces a characteristic and well-resolved EPR spectrum. nih.gov The key features of the EPR spectrum provide detailed information about the electronic structure of the radical:
g-value: The g-value for viologen radicals is typically close to that of a free electron (≈2.0023), consistent with an organic π-radical where the unpaired electron is delocalized over the bipyridinium system. nih.gov
Hyperfine Coupling: The unpaired electron couples to the magnetic moments of nearby nuclei, such as ¹⁴N and ¹H, splitting the EPR signal into a complex pattern of lines (hyperfine structure). Analysis of this hyperfine coupling pattern allows for the mapping of the spin density distribution across the molecule. The largest coupling constants are typically observed for the two equivalent nitrogen atoms and the protons on the pyridine (B92270) rings, confirming that the unpaired electron resides primarily within the π-system of the bipyridinium core. researchgate.net
In-situ EPR spectroelectrochemical experiments allow for the direct observation of the radical cation as it is generated at a specific electrode potential, confirming that its formation is a single-electron process. researchgate.net
Vibrational Spectroscopy: Resonance Raman and Infrared Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of this compound and its redox states. These techniques are sensitive to changes in bond strengths, symmetry, and structure that occur upon electron transfer.
Infrared (IR) Spectroscopy can be used to identify characteristic vibrational modes of the propyl groups and the bipyridinium core. Changes in the IR spectrum upon reduction from DPV²⁺ to DPV⁺• and DPV⁰ can indicate changes in the bond orders and electronic distribution within the molecule.
Resonance Raman (RR) Spectroscopy is particularly powerful for studying the radical cation (DPV⁺•). researchgate.net By using a laser excitation wavelength that falls within the strong visible absorption band of the radical cation, a resonance effect is achieved. This selectively enhances the Raman scattering signals of vibrational modes that are coupled to the electronic transition. nih.gov For DPV⁺•, the enhanced bands are typically those associated with the stretching and bending modes of the bipyridinium rings. researchgate.net This selective enhancement provides several key insights:
It confirms the location of the chromophore, as only vibrations within the light-absorbing part of the molecule are enhanced.
It provides detailed structural information about the radical cation, free from interference from solvent or counter-ion vibrations.
Shifts in the vibrational frequencies between the dication and the radical cation reflect the changes in bond strength and electron density upon reduction. For instance, a decrease in the frequency of the inter-ring C-C stretching mode can provide information about the planarity and electronic communication between the two pyridine rings in the radical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a fundamental tool for the structural elucidation of diamagnetic organic molecules. thieme-connect.de
For the dicationic species (DPV²⁺) , which is diamagnetic, both ¹H and ¹³C NMR spectra are well-resolved and provide a wealth of structural information.
¹H NMR: The spectrum shows characteristic signals for the protons of the propyl chains (e.g., triplets for the terminal -CH₃ and initial -CH₂-N⁺ groups, and a multiplet for the central -CH₂- group). The aromatic protons on the bipyridinium rings appear as distinct doublets at a downfield chemical shift (typically >8.5 ppm) due to the electron-withdrawing effect of the quaternary nitrogen atoms. mdpi.com
¹³C NMR: The spectrum displays corresponding signals for the propyl carbons and the bipyridinium ring carbons. The carbons attached to the nitrogen atoms and those in the para position are significantly deshielded. nih.gov
For the radical cation species (DPV⁺•) , the presence of the unpaired electron makes the molecule paramagnetic. This has a profound effect on the NMR spectrum. The strong interactions between the unpaired electron and the nuclei lead to very efficient nuclear relaxation, which causes extreme broadening of the NMR signals. nih.gov As a result, the signals for the radical cation are often broadened to the point of being undetectable by standard high-resolution NMR techniques.
| Nucleus | DPV²⁺ (Dication) | DPV⁺• (Radical Cation) |
|---|---|---|
| ¹H | Sharp, well-resolved signals for propyl and aromatic protons. | Signals are extremely broadened and often undetectable. |
| ¹³C | Sharp, well-resolved signals for propyl and aromatic carbons. | Signals are extremely broadened and often undetectable. |
Mass Spectrometry Techniques (e.g., MALDI-TOF MS, TOF-MS)
The mass spectrometric behavior of symmetrically disubstituted 4,4'-bipyridinium salts, such as this compound, has been a subject of scientific inquiry. Research employing techniques like MALDI-TOF MS offers a window into the ionization and fragmentation patterns of these molecules.
In a notable study investigating various mass spectrometry techniques for the analysis of these salts, it was found that MALDI mass spectra were characteristically simple. The spectra predominantly featured peaks corresponding to the radical cation ([Cat]+•) of the bipyridinium salt. researchgate.net This observation is significant as it indicates that the MALDI technique can gently ionize the molecule, preserving its core structure while inducing a single-electron reduction. The resulting radical cation is structurally identical to the species formed during the chemical or electrochemical reduction of the bipyridinium salt in solution, allowing for the direct characterization of this important redox state. researchgate.net
The generation of the radical cation is a key feature of the chemistry of viologens. This species is responsible for the well-known electrochromic properties of these compounds. The ability of MALDI-TOF MS to produce and detect this radical cation makes it a suitable tool for the qualitative analysis of bis-quaternary salts like this compound. researchgate.net
While MALDI is effective for qualitative identification, other mass spectrometry methods like Electrospray Ionization (ESI) have been noted as being more convenient for quantitative analysis of these types of analytes. researchgate.net More complex spectra can be obtained with techniques such as Direct Analysis in Real Time (DART), which may reveal peaks characterizing both the bipyridyl core and the organic substituents. researchgate.net
The analysis of this compound and its redox states by mass spectrometry provides foundational data for its identification and for understanding its electronic properties. The mass-to-charge ratio of the parent dication and its radical cation are key identifiers.
Below is a data table summarizing the expected mass spectrometry data for this compound and its primary redox state observed in MALDI-TOF MS.
| Analyte | Ion Species | Expected m/z (Monoisotopic) | Technique | Observation |
| This compound | 1,1'-Dipropyl-4,4'-bipyridinium Dication | 121.0968 | ESI-MS | The doubly charged dication ([M]2+) would be expected. |
| This compound | 1,1'-Dipropyl-4,4'-bipyridinium Radical Cation | 242.1936 | MALDI-TOF MS | The singly charged radical cation ([M]+•) is the predominant species observed, structurally identical to the chemically reduced form. researchgate.net |
Electrochemical Behavior and Redox Mechanisms of 1,1 Dipropyl 4,4 Bipyridinium Dichloride
Reversible One-Electron and Two-Electron Reduction Processes
The initial electrochemical event is a reversible one-electron reduction of the dicationic species (DPV²⁺) to form a stable radical cation (DPV•⁺). nih.govfrontiersin.org This process is typically associated with a distinct color change, a phenomenon known as electrochromism. researchgate.net The generated radical cations are noted for their stability, particularly in the absence of oxygen. researchgate.net
DPV²⁺ + e⁻ ⇌ DPV•⁺
This first reduction step generates radical cations that can achieve resonant stabilization, which helps to partially suppress their dimerization. nih.gov However, the radical cation (V•⁺) exhibits a strong propensity to form π-stacked dimers, a process influenced by factors such as concentration and the surrounding environment. nii.ac.jpresearchgate.net
Following the formation of the radical cation, a second one-electron reduction can occur at a more negative potential, leading to the formation of the neutral quinoid form (DPV⁰). nih.govnii.ac.jp
DPV•⁺ + e⁻ ⇌ DPV⁰
Modulation of Redox Potentials by Structural Parameters
The redox potentials at which these electron transfers occur are not fixed; they are sensitive to the molecular structure of the viologen and the chemical environment. Key modulating factors include the nature of the N-alkyl substituents and the identity of the counterions. nih.govfrontiersin.org
The length and nature of the N-alkyl chains attached to the bipyridinium core play a crucial role in determining the electrochemical properties. While specific data for the simple N-propyl substituent is limited in comparative studies, research on analogous structures, such as the N-sulfonatopropyl substituent, provides valuable insights. The electronic effects of different substituents can shift the reduction potential. For instance, replacing simple alkyl groups with functionalized chains like sulfonatopropyl can alter the redox potentials. frontiersin.org
Longer alkyl chains can also influence the physical behavior of the molecule at the electrode interface. An increase in alkyl chain length has been shown to favor the dimerization of the radical cation species within self-assembled monolayers. researchgate.net Furthermore, studies comparing heptyl viologen with ethyl viologen have demonstrated that the length of the alkyl chain affects the potential-dependent adsorption structure on an electrode surface. pku.edu.cn In bis-viologens, which feature two viologen units connected by a linker, a propane-1,3-diyl or longer linkage is necessary to facilitate intramolecular dimerization of the radical cations. nii.ac.jp
| Compound | N-Substituent | E⁰' (V vs. SHE) | E⁰'' (V vs. SHE) |
|---|---|---|---|
| 1,1'-bis(3-sulfonatopropyl)-4,4'-bipyridinium | -CH₂(CH₂)₂SO₃⁻ | -0.54 | -0.92 |
Data sourced from Bystron, T. et al. (2021). nih.govfrontiersin.orgresearchgate.net This table illustrates the redox potentials for a viologen with a functionalized propyl chain, providing an indication of the potential range for propyl-substituted viologens.
Electrochemical Reversibility, Stability, and Kinetics
For practical applications, the reversibility, stability, and kinetics of the electrochemical processes are critical. The first reduction of 4,4'-bipyridinium derivatives is generally electrochemically reversible. nih.govresearchgate.net However, the stability of the resulting radical cation can be a limiting factor. One identified degradation pathway for viologens is dealkylation through nucleophilic attack, which can be influenced by factors such as pH. frontiersin.org
The kinetics of electron transfer are also a key consideration. The heterogeneous rate constant (k°) and the diffusion coefficient (D) quantify the speed of the electrode reaction and the mass transport of the species in solution, respectively. These parameters are influenced by the molecular structure and the electrolyte composition.
| Redox Process | Diffusion Coefficient (D) (cm²/s) | Heterogeneous Rate Constant (k°) (cm/s) |
|---|---|---|
| First Reduction (V²⁺ + e⁻ ⇌ V•⁺) | 2.5 x 10⁻⁶ | 1.51 x 10⁻² |
Data sourced from Bystron, T. et al. (2021). nih.govfrontiersin.orgresearchgate.net This table presents kinetic data for a viologen with a functionalized propyl chain, serving as a representative model for the kinetic behavior of propyl-substituted viologens.
The design of the parent scaffold is crucial, with 4,4'-bipyridine (B149096) generally being preferred for achieving reversible redox processes. nih.govfrontiersin.org The stability of the radical species is particularly important in applications requiring long-term cycling, such as in aqueous organic redox flow batteries. rsc.org
Dimerization and Aggregation Phenomena of Radical Cations in Solution and Solid States
Upon one-electron reduction, the 1,1'-dipropyl-4,4'-bipyridinium (B14650414) dication (DPV²⁺) forms a stable radical cation (DPV•⁺). These radical cations are known to undergo dimerization and aggregation, processes that are influenced by the solvent, concentration, and temperature.
In solution, the formation of the radical cation leads to a significant change in the molecular geometry of the bipyridinium core. The dihedral angle between the two pyridinium (B92312) rings decreases, resulting in a more planar structure. This planarity facilitates π-π stacking interactions between two radical cations, leading to the formation of a dimer, (DPV•⁺)₂. This dimerization is a reversible process and is characterized by distinct changes in the absorption spectrum. The monomeric radical cation typically exhibits a strong absorption in the visible region, and upon dimerization, new absorption bands appear at different wavelengths.
The equilibrium between the monomeric and dimeric species can be represented as:
2 DPV•⁺ ⇌ (DPV•⁺)₂
The extent of dimerization is dependent on the concentration of the radical cation; higher concentrations favor the formation of the dimer. The choice of solvent also plays a critical role, with solvents of lower polarity generally promoting aggregation due to solvophobic effects.
In the solid state, the tendency for π-π stacking is even more pronounced, leading to the formation of extended aggregates or columns of radical cations. The crystal structure of viologen radical cation salts often reveals these stacked arrangements, where the planar bipyridinium cores are aligned in a face-to-face manner. These interactions are a key feature of the solid-state chemistry of viologen radical cations and can significantly influence the material's electronic and magnetic properties.
| Phenomenon | State | Driving Force | Influencing Factors |
| Dimerization | Solution | π-π stacking interactions | Concentration, Solvent Polarity, Temperature |
| Aggregation | Solid State | π-π stacking, Crystal packing forces | Molecular Geometry, Counter-ions |
Degradation Mechanisms and Strategies for Enhanced Electrochemical Stability
The electrochemical stability of 1,1'-dipropyl-4,4'-bipyridinium dichloride is a critical factor for its practical applications. Several degradation mechanisms have been identified, primarily involving reactions with dissolved oxygen and nucleophilic attack.
Impact of Dissolved Oxygen and Nucleophilic Attack
The radical cation of 1,1'-dipropyl-4,4'-bipyridinium is highly reactive towards molecular oxygen. In the presence of dissolved oxygen, the radical cation is readily oxidized back to the dicationic form, generating superoxide (B77818) radicals in the process. This reaction not only leads to the loss of the electroactive radical species but can also initiate further degradation pathways through the action of reactive oxygen species.
Another significant degradation pathway is through nucleophilic attack, particularly in neutral or alkaline aqueous solutions. The pyridinium rings of the dication are electron-deficient and therefore susceptible to attack by nucleophiles such as hydroxide (B78521) ions (OH⁻). This can lead to the formation of electrochemically inactive species. A common degradation route involves the nucleophilic addition to the carbon atoms adjacent to the nitrogen, which can ultimately result in ring-opening or dealkylation. The dealkylation process, where one of the propyl chains is cleaved from a nitrogen atom, results in the formation of mono-quaternized 4,4'-bipyridine derivatives, which are electrochemically inactive under the same operating conditions.
Molecular Engineering Approaches to Improve Stability
To mitigate these degradation pathways and enhance the electrochemical stability of this compound, various molecular engineering strategies can be employed. These approaches focus on modifying the molecular structure to sterically hinder or electronically disfavor the degradation reactions.
One effective strategy is the introduction of bulky substituents on the bipyridinium core or on the N-alkyl chains. For instance, introducing substituents at the positions ortho to the inter-ring C-C bond can increase the dihedral angle of the dication, making the formation of the planar radical cation and subsequent dimerization less favorable. However, for improving stability against nucleophilic attack, steric hindrance around the nitrogen atoms is more critical. Increasing the steric bulk of the N-alkyl groups, for example by using branched alkyl chains instead of linear ones, can physically block the approach of nucleophiles to the susceptible positions on the pyridinium rings.
Another approach involves modifying the electronic properties of the bipyridinium system. The introduction of electron-donating groups on the pyridinium rings can decrease their electron deficiency, making them less susceptible to nucleophilic attack. However, this can also impact the redox potential of the molecule, which needs to be considered for specific applications.
Furthermore, strategies to suppress the dimerization of radical cations can indirectly improve stability in some contexts. Asymmetric substitution, where the two N-substituents are different, has been shown to disrupt the efficient packing required for dimerization. By molecularly altering one of the N-substituents, the formation of radical cation dimers can be suppressed, which can be beneficial in applications where aggregation leads to performance degradation.
| Strategy | Approach | Effect |
| Steric Hindrance | Introduction of bulky substituents near reactive sites. | Physically blocks the approach of oxygen and nucleophiles. |
| Electronic Modification | Addition of electron-donating groups to the pyridinium rings. | Reduces the electrophilicity of the bipyridinium core, decreasing susceptibility to nucleophilic attack. |
| Asymmetric Substitution | Utilizing different N-alkyl groups. | Disrupts π-π stacking and hinders the formation of dimers and aggregates. |
Theoretical and Computational Investigations of 1,1 Dipropyl 4,4 Bipyridinium Dichloride and Viologen Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study viologen derivatives, providing valuable information about their electronic properties.
DFT calculations are instrumental in determining the energies and spatial distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and, in the case of radical species, the Singly Occupied Molecular Orbital (SOMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. schrodinger.com
For viologens like 1,1'-dipropyl-4,4'-bipyridinium (B14650414) dichloride, the HOMO is typically localized on the electron-donating groups, while the LUMO is centered on the electron-accepting bipyridinium core. researchgate.net Upon one-electron reduction, a SOMO is formed, which is also primarily located on the bipyridinium system. The energies of these orbitals can be fine-tuned by modifying the substituent groups attached to the nitrogen atoms. For instance, substituting alkyl groups with other functional groups can alter the HOMO and LUMO energy levels and, consequently, the electronic properties of the viologen.
Table 1: Calculated Frontier Molecular Orbital Energies for a Generic Viologen Dication (V2+) and its Radical Cation (V•+)
| Species | Orbital | Energy (eV) |
|---|---|---|
| V2+ | HOMO | -8.5 |
| LUMO | -5.0 | |
| V•+ | SOMO | -6.2 |
| LUMO | -3.8 |
Note: The values in the table are representative and can vary depending on the specific viologen analogue and the computational method employed.
DFT calculations can accurately predict the redox potentials of viologen derivatives. koreascience.kr The redox potential is a measure of a molecule's tendency to gain or lose electrons. For viologens, two successive one-electron reductions are typically observed. The first reduction potential (E°(V²⁺/V˙⁺)) and the second reduction potential (E°(V˙⁺/V⁰)) can be calculated from the Gibbs free energy change of the reduction reactions. blogspot.com These calculations often employ a polarizable continuum model to account for solvent effects. researchgate.net
The HOMO-LUMO energy gap is also a key parameter that can be correlated with the redox properties of viologens. A smaller HOMO-LUMO gap generally corresponds to a less negative reduction potential, indicating that the molecule is more easily reduced. researchgate.netresearchgate.net DFT studies have shown that modifying the substituents on the nitrogen atoms can systematically alter the HOMO-LUMO gap and, consequently, the redox potentials. researchgate.net
Table 2: Calculated Redox Potentials and HOMO-LUMO Gaps for Representative Viologen Analogues
| Viologen Analogue | First Reduction Potential (V vs. SHE) | HOMO-LUMO Gap (eV) |
|---|---|---|
| Methyl Viologen | -0.45 | 4.2 |
| Ethyl Viologen | -0.48 | 4.1 |
| Propyl Viologen | -0.50 | 4.0 |
Note: These are illustrative values. Actual values depend on the computational methodology and experimental conditions.
DFT calculations can provide detailed information about the distribution of charge and spin density within the viologen molecule in its different redox states. In the dicationic form (V²⁺), the positive charge is delocalized over the bipyridinium core. Upon one-electron reduction to the radical cation (V˙⁺), the added electron's spin density is also delocalized across the π-system of the bipyridinium rings. researchgate.net This delocalization is responsible for the characteristic intense color of the viologen radical cation. Further reduction to the neutral species (V⁰) results in a neutral molecule with a different electronic structure. The analysis of charge distribution is crucial for understanding intermolecular interactions and the behavior of these molecules in condensed phases. northwestern.edu
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Diffusion
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. youtube.com For 1,1'-dipropyl-4,4'-bipyridinium dichloride and its analogues, MD simulations can provide insights into their dynamic behavior in solution, including conformational changes, solvation dynamics, and transport properties like diffusion coefficients. rsc.orgyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their time-dependent behavior. youtube.com
In MD simulations of viologens in aqueous solution, the interaction of the dication with water molecules and counter-ions can be investigated. The simulations can reveal the structure of the solvation shell around the viologen and the dynamics of water molecules in its vicinity. The diffusion coefficient, a measure of how quickly a molecule moves through a solvent, can also be calculated from the simulation trajectory. rsc.org This information is important for understanding the transport of viologens in electrochemical devices and biological systems.
Modeling of Electron Transfer Rates and Pathways
Computational methods are essential for understanding the mechanisms of electron transfer reactions involving viologens. acs.org Electron transfer rates can be modeled using theories such as Marcus theory, which relates the rate constant to the Gibbs free energy of the reaction and the reorganization energy. DFT calculations can be used to compute these parameters.
Computational studies can also elucidate the pathways of intramolecular and intermolecular electron transfer. nih.gov For instance, in systems where a viologen is linked to another redox-active molecule, computational models can predict the most likely pathway for electron transfer between the two moieties. acs.orgnih.gov This is crucial for the design of molecular electronic devices and artificial photosynthetic systems. The rate of electron transfer is influenced by factors such as the distance between the donor and acceptor, the electronic coupling between them, and the reorganization energy of the system. acs.org
Computational Spectroscopy for Spectral Interpretation (e.g., UV-Vis, Raman)
Computational spectroscopy is a powerful tool for interpreting and predicting the spectroscopic properties of molecules. aip.org Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comyoutube.com For this compound, TD-DFT can predict the wavelengths and intensities of the electronic transitions. mdpi.comresearchgate.net The dicationic form is typically colorless, with absorptions in the UV region. The radical cation, however, exhibits a strong absorption in the visible region, which is responsible for its intense color. TD-DFT calculations can help to assign these absorption bands to specific electronic transitions. mdpi.com
DFT can also be used to simulate vibrational spectra, such as Raman spectra. aps.orgresearchgate.netbohrium.com By calculating the vibrational frequencies and their corresponding Raman intensities, a theoretical Raman spectrum can be generated. nih.govresearchgate.net This can be compared with experimental spectra to aid in the assignment of vibrational modes and to understand how the molecular structure is related to its vibrational properties. nih.gov
Table 3: Calculated Spectroscopic Data for a Generic Viologen Radical Cation
| Spectroscopic Technique | Calculated Parameter | Typical Value |
|---|---|---|
| UV-Vis Spectroscopy | λmax (nm) | ~600 nm |
| Raman Spectroscopy | Prominent Vibrational Mode (cm-1) | ~1640 cm-1 (ring C=C stretch) |
Note: These values are illustrative and can vary based on the specific viologen and its environment.
Conformational Analysis and Intermolecular Interactions (e.g., π-Stacking)
The conformational landscape and intermolecular forces of this compound and its analogues are critical to understanding their chemical and physical properties. Theoretical and computational studies, complemented by experimental data from closely related structures, provide significant insights into the spatial arrangement of these molecules and the non-covalent interactions that govern their aggregation in the solid state and in solution.
A key structural feature of viologens is the dihedral angle between the two pyridinium (B92312) rings. Quantum chemical calculations have demonstrated that the twisted molecular conformations of the 4,4'-bipyridine (B149096) skeleton can significantly influence its electronic properties. nih.gov In the dicationic state, the two rings are typically not coplanar. This deviation from planarity is a result of steric hindrance between the ortho-hydrogens on the adjacent rings. Upon one-electron reduction to the radical cation, the molecule tends to become more planar to maximize π-conjugation and stabilize the radical species.
The nature of the N-alkyl substituents also plays a role in the conformational preferences. While direct computational studies specifically on this compound are not extensively documented in the literature, analysis of similar N,N'-dialkyl-4,4'-bipyridinium salts reveals important trends. The flexibility of the propyl chains allows for various conformations, which can influence the packing of the molecules in the crystalline state.
Intermolecular interactions are paramount in the solid-state structure of viologen analogues. These interactions are typically a combination of electrostatic forces, anion-π+ interactions, and π-stacking. The positively charged pyridinium rings attract the chloride counter-ions, while also promoting stacking between the electron-deficient aromatic rings.
Crystallographic studies of closely related compounds, such as 1,1'-dibutyl-4,4'-bipyridinium diiodide, provide a valuable model for the intermolecular arrangements in the dipropyl analogue. In the crystal structure of the dibutyl derivative, the organic cations form well-ordered bimolecular layers. researchgate.net A significant feature is the parallel arrangement of neighboring bipyridine rings, with an intermolecular distance of 3.614 Å. researchgate.net This distance is characteristic of π-stacking interactions, which are a stabilizing force in the crystal lattice. These interactions involve the overlap of π-orbitals between adjacent aromatic rings.
The table below presents crystallographic data for a close analogue, 1,1'-dibutyl-4,4'-bipyridinium diiodide, which illustrates the typical bond lengths, angles, and intermolecular distances found in such structures.
Interactive Data Table: Crystallographic Data for 1,1'-Dibutyl-4,4'-bipyridinium Diiodide researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C12/c1 |
| Inter-ring π-stacking Distance | 3.614 Å |
| C-N bond lengths (ring) | 1.32(2) Å to 1.38(2) Å |
| C-C bond lengths (ring) | 1.35(2) Å to 1.41(2) Å |
| C-N-C bond angles (ring) | 118(1)° to 122(1)° |
| C-C-C bond angles (ring) | 117.6(4)° to 122.2(5)° |
Supramolecular Chemistry and Host Guest Interactions
Design and Synthesis of Host-Guest Systems Involving Bipyridinium Cores
The design of host-guest systems featuring bipyridinium cores, such as 1,1'-dipropyl-4,4'-bipyridinium (B14650414), is predicated on the principle of molecular recognition. The positively charged bipyridinium unit acts as an excellent π-acceptor, readily forming stable complexes with π-electron-rich host molecules. These hosts often include macrocycles like crown ethers containing hydroquinone (B1673460) units or larger, barrel-shaped molecules such as cucurbiturils. nih.gov The stability of these complexes arises from a combination of non-covalent interactions, including π-π stacking, charge-transfer interactions, and hydrogen bonding.
The synthesis of the bipyridinium guest component is typically straightforward. For 1,1'-dipropyl-4,4'-bipyridinium dichloride, the synthesis involves the diquaternization of 4,4'-bipyridine (B149096) through successive alkylations with a suitable propyl halide, such as 1-chloropropane (B146392) or 1-bromopropane. nih.gov The resulting host-guest complexes are then generally formed through self-assembly by simply mixing the host and guest components in an appropriate solvent. The binding affinity in these systems can be exceptionally high, with association constants demonstrating the thermodynamic stability of the resulting complexes. nih.gov
Table 1: Examples of Host-Guest Systems with Bipyridinium or Viologen Cores
| Host Molecule | Guest Moiety | Primary Interactions | Typical Association Constant (Kₐ) in M⁻¹ |
| Cucurbit ul.ieuril (CB ul.ie) | Ferrocene (B1249389) derivatives with charged side chains | Ion-dipole, Hydrophobic | Up to 3 x 10¹² |
| Cucurbit frontiersin.orguril (CB frontiersin.org) | Viologen & Electron Donor | Charge-transfer, Hydrophobic | High, forms 1:1:1 ternary complexes |
| Bis-p-phenylene davuniversity.orgcrown-10 (BPP34C10) | Paraquat (1,1'-dimethyl-4,4'-bipyridinium) | π-π stacking, C-H···O hydrogen bonds | ~1.3 x 10³ (in Acetone) |
| Porphyrin-based Macrocycles | Bipyridinium derivatives | π-π stacking, Coordination (if metallated) | > 10⁶ (in Dichloroethane) uh.edu |
Formation of Rotaxanes and Catenanes
The robust recognition between bipyridinium units and electron-rich macrocycles is extensively utilized in the synthesis of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. nih.govnottingham.ac.uk These molecules consist of components that are physically entangled without being covalently bonded to each other.
In the formation of a rsc.orgrotaxane, the bipyridinium unit typically serves as a π-accepting recognition site, or "station," along a linear molecular "thread." An electron-donating macrocyclic "ring" is threaded onto the axle and preferentially encircles the bipyridinium station, forming a stable pseudorotaxane intermediate. To complete the synthesis, large, bulky groups, known as "stoppers," are covalently attached to the ends of the thread. frontiersin.org This final step prevents the macrocycle from dethreading, resulting in a permanent mechanical bond. uh.edu
Catenanes, which consist of two or more interlocked rings, can also be synthesized using a bipyridinium-based templating strategy. In a common approach, a pre-formed macrocycle containing an electron-donating unit acts as a template for the cyclization of a second ring containing a bipyridinium unit. The attractive non-covalent interactions between the donor and acceptor moieties pre-organize the components, facilitating the high-yield formation of the interlocked structure. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction has become a particularly powerful method for the final covalent bond-forming step in the synthesis of both rotaxanes and catenanes due to its high efficiency and tolerance of the non-covalent template interactions. nottingham.ac.uk
Self-Assembly and Crystal Engineering of Bipyridinium Salts
The solid-state structure of this compound is determined by the process of self-assembly, where molecules organize into a well-defined crystal lattice. This organization is directed by a hierarchy of non-covalent interactions. Crystal engineering seeks to understand and control these interactions to produce solids with desired structures and properties. For bipyridinium salts, key interactions include strong ion-ion forces between the dication and the chloride anions, weaker C-H···Cl hydrogen bonds, and π-π stacking between the electron-poor bipyridinium rings.
The conformational flexibility of the 1,1'-dipropyl-4,4'-bipyridinium cation plays a crucial role in its crystal packing. This includes the rotational freedom around the C-C bond connecting the two pyridine (B92270) rings (defining the dihedral angle) and the various possible conformations of the N-propyl chains. This flexibility can give rise to polymorphism or the formation of supramolecular isomers, where the same chemical entity crystallizes in different arrangements, potentially leading to distinct physical and chemical properties. ul.ie The steric profile and electronic nature of the counter-ion (in this case, chloride) also significantly influence the final supramolecular assembly.
Influence of Supramolecular Isomerism on Photoreactivity and Emission
Supramolecular isomerism, the phenomenon where identical chemical components assemble into different crystalline superstructures, can profoundly influence the photophysical properties of bipyridinium salts. These salts are known to exhibit photochromism, a reversible light-induced color change, which typically results from a photoinduced electron transfer (PET) from an electron donor (like a carboxylate anion or another co-former) to the bipyridinium acceptor.
The efficiency and outcome of this PET process are highly dependent on the precise geometry—distance and orientation—between the donor and acceptor moieties within the crystal lattice. Consequently, different supramolecular isomers of the same bipyridinium compound can display markedly different photochromic behaviors. One isomer might be highly photoreactive, while another, with a less favorable donor-acceptor arrangement, may be completely inert to light.
Similarly, the emission or fluorescence properties of bipyridinium-based materials can be tuned via crystal engineering. The introduction of specific functional groups can induce intramolecular charge transfer (ICT) emissions. The solid-state packing, dictated by the supramolecular isomerism, affects the efficiency of radiative decay pathways. This can lead to isomers of the same compound exhibiting different emission colors or even reversible on/off fluorescence switching upon photo-irradiation. rsc.org This isomer-dependent behavior underscores the critical link between molecular-level organization and macroscopic material function.
Table 2: Influence of Supramolecular Isomerism on Photophysical Properties of a Carboxybenzyl-Substituted Bipyridinium Salt
| Property | Supramolecular Isomer A1 | Supramolecular Isomer A2 |
| Formation Condition | Lower concentration | Higher concentration |
| Crystal Packing | Favorable donor-acceptor distance and orientation | Less favorable donor-acceptor arrangement |
| Photochromism | Exhibits reversible photochromism | Photo-inert |
| Fluorescence Emission | Strong fluorescence emission | Weak or no emission |
| Emission Switching | Reversible on/off and multicolor fluorescence switching (yellow, olivine, green) | N/A |
Advanced Applications in Functional Materials and Devices
Electrochromic Materials and Devices
1,1'-Dipropyl-4,4'-bipyridinium (B14650414) dichloride, a member of the viologen family, is a key component in the advancement of electrochromic materials and devices. Viologens, or 1,1′-disubstituted-4,4′-bipyridiniums, are notable for their ability to undergo dramatic and reversible color changes upon electrochemical reduction. researchgate.netrsc.org This property makes them highly suitable for applications such as smart windows, anti-glare mirrors, and displays. researchgate.netrsc.orgutupub.fi The electrochromic characteristics of these materials, including color, switching speed, and stability, can be finely tuned by modifying the substituents on the nitrogen atoms of the bipyridinium core. rsc.orgnih.gov
The electrochromic behavior of viologens is rooted in their ability to exist in three distinct and reversible redox states. nih.govnih.gov The initial state is a dication (V²⁺), which is typically colorless or pale yellow. rsc.orgnih.gov Upon the application of a potential, the dication undergoes a one-electron reduction to form a stable radical cation (V⁺•). nih.govmdpi.com This radical cation is intensely colored, with the specific color—ranging from blue and green to violet—depending on the nature of the substituent groups attached to the nitrogen atoms. rsc.orgrsc.org A further reduction leads to a neutral species (V⁰), which is often colorless or faintly colored. rsc.orgnih.gov
The fundamental electrochromic switching mechanism in a viologen-based device involves this reversible reduction and oxidation process. When a voltage is applied, the viologen compound at the cathode is reduced, leading to the appearance of color. rsc.orgrsc.org To maintain charge neutrality, a corresponding oxidation reaction occurs at the anode. rsc.org This process is reversed by changing the applied potential, causing the viologen to re-oxidize to its transparent dication state.
Coloration efficiency (CE) is a critical parameter for evaluating the performance of electrochromic materials. It quantifies the change in optical density per unit of charge injected or extracted per unit area. A higher coloration efficiency indicates that a significant color change can be achieved with a small amount of charge, signifying greater energy efficiency. For instance, an all-solid-state electrochromic device utilizing poly (butyl viologen) and Prussian blue demonstrated a high coloration efficiency of approximately 163 cm²/C at a wavelength of 650 nm. nih.gov Another study reported a coloration efficiency of about 305 cm²/C at 610 nm for a viologen-bearing polythiophene. mdpi.com
The following table summarizes the key redox states and their associated optical properties for viologens:
| Redox State | Formula | Color |
| Dication | V²⁺ | Colorless/Pale Yellow |
| Radical Cation | V⁺• | Intensely Colored (Blue, Green, Violet) |
| Neutral | V⁰ | Colorless/Shallow Yellow |
Viologen-based electrochromic systems can be fabricated in several configurations, primarily categorized as solution-phase, precipitated, and immobilized systems. researchgate.netrsc.org
Solution-type devices contain the viologen and a redox mediator dissolved in an electrolyte. rsc.orgrsc.org When a potential is applied, these species diffuse to their respective electrodes to undergo redox reactions, resulting in a color change. rsc.org These systems are relatively simple to fabricate but can suffer from slower switching times due to diffusion limitations.
Precipitated systems utilize viologens that, upon reduction to the radical cation state, become insoluble in the electrolyte and precipitate onto the electrode surface. This precipitation forms a colored film. Reversing the potential dissolves the film, returning the device to its transparent state.
Immobilized systems involve viologens that are attached to the electrode surface, often through polymerization or by anchoring them to a substrate. researchgate.netrsc.org This approach is widely adopted in commercial devices as it enhances stability. researchgate.netrsc.org Immobilization can be achieved by creating polyviologens or by incorporating viologens into a gel or solid-state electrolyte. researchgate.netrsc.org
The performance of these devices is evaluated based on several key metrics, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed (response time), and cycling stability. Research has shown that viologen-based devices can achieve high optical contrast. For example, a device with an aryl-bridged viologen exhibited a transmittance change of up to 76.9%. nih.gov Similarly, a composite of poly(hexyl viologen) and PEDOT:PSS achieved an ultra-high contrast with a transmittance change of up to 82.1% at 525 nm. nih.gov
Response times for viologen devices can be quite fast, with some systems demonstrating coloration and bleaching times of around 2 seconds. nih.gov The performance of various viologen-based electrochromic systems is detailed in the table below.
| System Type | Viologen Derivative | Performance Characteristics |
| All-Solid-State | Poly (butyl viologen) | ΔT up to 65%, CE of ~163 cm²/C, good stability over 4000 cycles |
| Aryl-Bridged | MV3-Ph with ferrocene (B1249389) | ΔT of 76.9%, response time < 9.5 s, stable over 1000 cycles |
| Composite | Poly(hexyl viologen) and PEDOT:PSS | ΔT up to 82.1% at 525 nm |
| UV-Curable | Acrylate-functional viologen | ΔT of ~39.5%, response time of 11-13 s |
While viologen-based electrochromic devices offer excellent performance, their long-term stability and response times can be limiting factors. rsc.org Several strategies are being explored to address these challenges.
One effective approach to enhance stability is the immobilization of viologen molecules . researchgate.netrsc.org By anchoring viologens to the electrode surface or incorporating them into a polymer matrix, the degradation pathways associated with freely diffusing species can be mitigated. researchgate.netrsc.org This includes preventing the dimerization of viologen radical cations, which can deteriorate device performance. rsc.org Asymmetric molecular modification of viologens has also been shown to suppress dimer formation, leading to more stable coloration/bleaching cycles. rsc.org
The use of composite materials is another key strategy. Hybrid organic-inorganic systems, where viologens are anchored to nanocrystalline semiconductor electrodes like TiO₂, have demonstrated improved switching speeds and cyclic stability. researchgate.net This enhancement is attributed to faster interfacial electron and ion transfer. researchgate.net Incorporating materials like layered metal-organic frameworks (MOFs) into viologen-based ionic gels has also been shown to significantly improve cycle stability, with one study reporting that a doped device retained over 90% of its initial transmittance change after 1600 cycles, compared to 56.7% for the pure viologen device. researchgate.net
The electrolyte composition also plays a crucial role. The use of gel or solid-state electrolytes can improve device robustness. researchgate.netrsc.org Polymeric ionic liquids have been developed as quasi-solid-state electrolytes that can suppress the quenching of viologens at the cathode and reduce charge transfer resistance, leading to devices that retain a high percentage of their initial transmittance change even after tens of thousands of cycles. ntnu.edu.tw
To improve response times , efforts have focused on enhancing electron transport within the system. mdpi.com The incorporation of conductive additives like graphene quantum dots or carbon nanotubes into the electrochromic material can facilitate faster charge transfer, leading to quicker switching between colored and bleached states. mdpi.com
Redox Flow Batteries (RFBs)
1,1'-Dipropyl-4,4'-bipyridinium dichloride and other viologen derivatives are emerging as highly promising materials for the next generation of energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). usu.edursc.org These batteries are well-suited for large-scale energy storage due to their scalability, safety, and the potential for low-cost, sustainable components. usu.eduresearchgate.net Viologens are particularly attractive as anolyte materials (the negative electrolyte) because of their tunable redox potentials, high solubility in aqueous solutions, and the ability to undergo reversible two-electron reduction. rsc.orgoaepublish.com
In an AORFB, energy is stored in liquid electrolytes containing dissolved redox-active organic molecules, which are stored in external tanks and pumped through an electrochemical cell. nih.gov Viologens serve as the anolyte, where they are reduced during the charging process and oxidized during discharge. The use of aqueous electrolytes, such as neutral pH salt solutions, makes these batteries inherently safer and less corrosive than many conventional battery systems. usu.eduresearchgate.net
A primary focus of research in viologen-based RFBs is to enhance their energy density and long-term cycling stability. Energy density is directly related to the concentration of the active species in the electrolyte and the cell voltage.
To increase energy density , researchers are designing viologen molecules with high water solubility. bohrium.comsciengine.com By introducing hydrophilic functional groups to the viologen structure, concentrations of up to 2.4 M in 2.0 M NaCl have been achieved, corresponding to a theoretical capacity of 192.9 Ah/L. sciengine.com Pairing these highly soluble anolytes with suitable catholytes, such as ferrocene derivatives, has enabled theoretical energy densities as high as 125.9 Wh/L. bohrium.comsciengine.com
Cycling stability is crucial for the long-term performance and economic viability of RFBs. The chemical and electrochemical stability of the viologen molecules in their different redox states is paramount. Molecular design strategies aim to create robust viologen structures that can withstand repeated charging and discharging cycles without significant degradation. For example, propylene-bridged bis(bipyridinium) electrolytes have been developed to improve stability. researchgate.net Flow cells utilizing these advanced anolytes have demonstrated very low capacity fade rates, on the order of 0.0018% per cycle. researchgate.net Pairing viologen anolytes with stable catholytes like TEMPO derivatives has resulted in batteries that show stable performance over hundreds of cycles with high coulombic efficiencies. researchgate.net
The following table presents performance data for some recently developed viologen-based aqueous organic redox flow batteries:
| Anolyte | Catholyte | Cell Voltage (V) | Theoretical Energy Density (Wh/L) | Cycling Performance |
| Two-electron storage viologen | N/A | up to 1.38 | N/A | 99.99% capacity retention per cycle |
| BTTMPB | FcNCl | 0.92 | 125.9 | ~99.96% capacity retention per cycle at 20 mA/cm² |
| Dimethyl viologen dichloride | TEMPO-containing polymer | 1.3 | 3.8 | Stable over 100 cycles with up to 95% coulombic efficiency |
| BTMAP-Vi | TPP-TEMPO | N/A | N/A | Capacity fade rate of 0.0018% per cycle |
Addressing Challenges in Redox Flow Batteries: Crossover, Self-Dimerization, and Capacity Fade
Aqueous organic redox flow batteries (AORFBs) utilizing viologen derivatives like this compound offer a promising avenue for grid-scale energy storage. However, several challenges, including reactant crossover, self-dimerization, and subsequent capacity fade, must be addressed for their practical implementation.
Self-Dimerization: The radical cation form of viologens (V•+) can undergo dimerization, forming π-dimers and σ-dimers. While π-dimerization can sometimes suppress reactivity with impurities like dissolved oxygen, the formation of irreversible σ-dimers is a significant pathway for capacity fade. nih.govresearchgate.net This dimerization process effectively removes active material from the electrolyte, leading to a decline in the battery's storage capacity over repeated charge-discharge cycles.
Capacity Fade: Capacity fade in viologen-based AORFBs is a complex issue arising from a combination of factors. In addition to crossover and irreversible dimerization, chemical degradation of the viologen molecule itself can occur, particularly under certain pH conditions. acs.org The presence of oxygen in the anolyte can also lead to accelerated degradation of viologen derivatives, resulting in a drastic and irreversible drop in charge capacity. acs.org Research has focused on molecular engineering to enhance the stability of viologens, for instance, by adding alkyl groups at the α-position of the N-substituent to sterically hinder nucleophilic attack and improve stability in mild alkaline conditions. acs.org
Interactive Table: Challenges in Viologen-Based Redox Flow Batteries and Mitigation Strategies.
| Challenge | Description | Mitigation Strategies |
|---|---|---|
| Crossover | Migration of redox-active species across the membrane, leading to self-discharge and reduced efficiency. researchgate.netsandia.govresearchgate.netrsc.org | - Use of ion-selective membranes. - Molecular engineering of viologens to include charged functionalities. acs.org |
| Self-Dimerization | Formation of π-dimers and irreversible σ-dimers from the viologen radical cation, reducing the concentration of active material. nih.govresearchgate.net | - Molecular design to disfavor dimer formation. |
Molecular Machines and Actuators
The unique redox-switchable nature of the 1,1'-dipropyl-4,4'-bipyridinium moiety makes it a valuable component in the design and construction of molecular machines and actuators. These are molecular-level devices capable of performing mechanical-like movements in response to external stimuli.
The principle behind their operation often lies in the change in intermolecular interactions upon redox cycling. The dicationic form (V²⁺) of the bipyridinium unit is an excellent electron acceptor and can form stable host-guest complexes with electron-rich molecules. Upon reduction to the radical cation (V•+), this affinity is significantly altered, often leading to the dissociation of the complex. This reversible association and dissociation can be harnessed to create motion.
A prominent example is the use of bipyridinium units in acs.orgrotaxanes, which consist of a dumbbell-shaped molecule threaded through a macrocycle. nih.govnih.gov The dumbbell component can contain two different "stations" with varying affinities for the macrocyclic ring. By electrochemically switching the bipyridinium unit between its oxidized and reduced states, the macrocycle can be shuttled back and forth between the two stations, mimicking the action of a linear motor. unipd.it This redox-driven movement can be controlled and repeated, forming the basis for molecular switches and potential data storage applications. nih.govnih.gov
Furthermore, the significant conformational changes that can accompany the redox switching of bipyridinium-containing molecules can be amplified to generate macroscopic work, leading to the development of molecular actuators and artificial muscles. nih.gov
Catalysis and Bio-electrocatalysis
This compound and related viologens have found significant applications in the fields of catalysis and bio-electrocatalysis, primarily due to their ability to act as efficient electron transfer mediators.
Electron Transfer Mediators for Redox Enzymes
In bio-electrocatalysis, viologens can function as artificial electron shuttles between an electrode and the active site of a redox enzyme. nih.govresearchgate.netmdpi.com Many redox enzymes have their active sites buried deep within their protein structure, hindering direct electron transfer from an electrode. mdpi.com Viologens can overcome this by accepting electrons from the electrode and then diffusing to the enzyme's active site to deliver them, or vice versa.
The efficiency of this process is strongly dependent on the reduction potential of the viologen. nih.govresearchgate.net For an effective mediation, the viologen's reduction potential must be suitably matched with that of the enzyme's cofactor (e.g., NADP+/NADPH). nih.govsemanticscholar.org Studies have shown that by rationally designing a library of viologens with varying reduction potentials, it is possible to fine-tune the electron transfer process for specific enzymatic reactions. nih.govresearchgate.net For instance, bipyridyl compounds with smaller functional groups, like ethyl groups, are suitable for producing NADPH. nih.govsemanticscholar.org
Applications in Organic Transformations (e.g., as catalysts)
Beyond their role in bio-electrocatalysis, viologens can also act as catalysts or mediators in various organic transformations. Their ability to facilitate single-electron transfer processes makes them valuable in photoredox catalysis. orgsyn.org Upon photoexcitation, a photosensitizer can transfer an electron to the viologen dication, generating the highly reducing radical cation. This radical cation can then participate in a variety of organic reactions, such as the reduction of organic halides or the activation of substrates for carbon-carbon bond formation.
Viologen-based covalent organic frameworks (COFs) have been developed as metal-free catalysts for reactions like the reduction of nitrophenols. researchgate.net In these systems, the viologen moieties act as electron-transfer mediators, while the porous structure of the COF provides a high surface area for the reaction to occur. Additionally, pyridinium (B92312) salts have been utilized in the catalytic enantioselective synthesis of 1,4-dihydropyridines. rsc.orgnih.gov
Charge Transfer Complexes in Organic Electronics
The strong electron-accepting nature of the dicationic form of 1,1'-dipropyl-4,4'-bipyridinium allows it to form charge-transfer (CT) complexes with a wide range of electron-donating molecules. In these complexes, there is a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the bipyridinium acceptor. This interaction gives rise to a new, low-energy absorption band in the electronic spectrum, which is characteristic of the CT complex.
The formation of these CT complexes can significantly alter the optical and electronic properties of the constituent molecules, making them interesting for applications in organic electronics. For example, the change in conductivity upon complex formation can be utilized in chemical sensors. The color change associated with the CT absorption band can be exploited in electrochromic devices, where an applied voltage triggers the formation or dissociation of the complex, leading to a visible change in the material's color.
Photoinduced Electron Transfer Phenomena and Photochemistry
Upon absorption of light, molecules are promoted to an electronically excited state, which can be a more potent oxidant or reductant than the ground state. This property is central to the photochemistry of 1,1'-dipropyl-4,4'-bipyridinium and related viologens. acs.org
Photoinduced electron transfer (PET) is a key process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, or from a donor to a photoexcited acceptor. edinst.compreprints.org This results in the formation of a charge-separated state, consisting of a radical cation and a radical anion. edinst.com The feasibility of PET can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor and acceptor and the excited-state energy of the photosensitizer. acs.org
Interactive Table: Key Parameters in Photoinduced Electron Transfer.
| Parameter | Description | Significance |
|---|---|---|
| Redox Potentials (E(D+/D), E(A/A-)) | The ease with which the donor can be oxidized and the acceptor can be reduced. | Determines the thermodynamic driving force for electron transfer. edinst.com |
| Excited State Energy (E₀₀) | The energy of the photoexcited state of the sensitizer. | Contributes to the overall free energy change of the PET process. edinst.com |
| Free Energy Change (ΔG) | The overall thermodynamic feasibility of the PET reaction, calculated using the Rehm-Weller equation. acs.org | A negative ΔG indicates a thermodynamically favorable process. |
| Charge Separation/Recombination Rates | The kinetics of the forward electron transfer and the back reaction to the ground state. | A fast charge separation and slow charge recombination are desired for efficient photochemical applications. |
Photochromic and Thermochromic Materials Research
This compound is a member of the viologen family, a class of organic compounds renowned for their rich redox chemistry and vibrant chromogenic properties. acs.orgguidechem.com Research into these materials has revealed significant potential for their use in functional materials that respond to external stimuli like light (photochromism) and heat (thermochromism). rsc.orgresearchgate.net This has led to investigations into their applications for creating smart materials and devices.
The chromic behavior of viologens, including the 1,1'-dipropyl derivative, is fundamentally linked to a reversible reduction-oxidation process. The dicationic form (V²⁺) is typically colorless or pale yellow. Upon receiving an electron, it transforms into a vividly colored radical cation (V⁺•). acs.org This electron transfer can be initiated by ultraviolet light or heat, leading to the observed color changes.
Photochromism
The photochromic properties of viologen-based materials are the most extensively studied. acs.org The phenomenon is triggered by photoinduced electron transfer (PET). ciac.jl.cn When exposed to a suitable wavelength of light, typically UV irradiation, an electron is transferred from a donor molecule to the electron-deficient bipyridinium dication. acs.orgciac.jl.cn This process generates the stable, colored radical cation.
Key research findings indicate that the efficiency and stability of this photochromic effect are highly dependent on the molecular environment. Factors such as the nature of the counter-anion and the presence of electron-donating species are crucial. acs.orgnih.gov For instance, incorporating viologens into coordination polymers or hybrid organic-inorganic frameworks can enhance their photochromic response and the stability of the colored state. nih.govnih.gov The general mechanism can be summarized as:
V²⁺ (Colorless/Pale Yellow) + e⁻ (from donor) --(hν)--> V⁺• (Colored Radical)
The reverse reaction, or fading, can occur through exposure to oxygen or by thermal relaxation, returning the compound to its original dicationic state. Some viologen derivatives have shown rapid photochromism only in inert atmospheres, making them potential sensors for oxygen. rsc.org
Thermochromism
Thermochromism in bipyridinium compounds has also been observed, where a color change is induced by a change in temperature. researchgate.netresearchgate.net The underlying mechanism can be more complex and may differ from that of photochromism. researchgate.netpku.edu.cn In some systems, heating can facilitate electron transfer from a suitable donor to the viologen unit, resulting in a color change similar to that seen in photochromism. For example, an ionic liquid crystal containing methyl viologen demonstrated the appearance of coloration upon heating to its liquid crystalline phase. researchgate.net
In other cases, thermochromism can be associated with phase transitions or changes in the coordination environment of the bipyridinium cation within a crystal lattice. medcraveonline.comolikrom.com These structural modifications can alter the electronic state of the molecule and, consequently, its absorption of visible light. Research on a 4,4'-bipyridine (B149096) polyoxomolybdate compound showed distinct photochromic and thermochromic behaviors, with electron spin resonance (ESR) spectra indicating that the mechanisms for the two phenomena were different. researchgate.netpku.edu.cn
The following tables summarize typical findings from research on viologen-based chromogenic materials. While this data is not exclusively for the 1,1'-dipropyl derivative, it represents the characteristic behavior of the viologen class.
Table 1: Photochromic Properties of Viologen-Based Materials
| Stimulus | Observed Color Change | Typical Mechanism | Influencing Factors | Reference |
|---|---|---|---|---|
| UV Light / Sunlight | Pale Yellow → Green/Blue | Photoinduced Electron Transfer (PET) | Presence of electron donors, counter-anions, crystal packing, oxygen exclusion. | rsc.orgciac.jl.cnnih.gov |
Table 2: Thermochromic Properties of Bipyridinium-Based Materials
| Stimulus | Observed Color Change | Typical Mechanism | Influencing Factors | Reference |
|---|---|---|---|---|
| Heating | Colorless/Yellowish → Blue/Green | Thermally induced electron transfer, phase transition. | Crystal structure, presence of electron donors, solvent environment. | researchgate.netpku.edu.cn |
Future Research Directions and Emerging Opportunities
Future advancements in the application of 1,1'-Dipropyl-4,4'-bipyridinium (B14650414) dichloride hinge on strategic research aimed at overcoming current limitations and unlocking new functionalities. Key areas of focus include enhancing long-term stability, designing novel molecular architectures, integrating the compound into advanced composite systems, leveraging predictive computational modeling, and addressing practical system-level challenges.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used for preparing 1,1'-dialkyl-4,4'-bipyridinium dichlorides, and how do alkyl substituents influence reaction efficiency?
- Methodology : The Zincke reaction is a robust route, involving nucleophilic displacement of a 2,4-dinitrophenyl group from a Zincke salt. For dimethyl derivatives, yields >90% are achievable under optimized conditions . Propyl or bulkier substituents may require extended reaction times or elevated temperatures due to steric hindrance. Reaction efficiency can be monitored via NMR to track intermediate formation .
Q. Which analytical techniques are critical for confirming structural integrity and purity of 1,1'-dialkyl-4,4'-bipyridinium dichlorides?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methyl vs. propyl) via <sup>1</sup>H and <sup>13</sup>C NMR. Paraquat dichloride shows characteristic peaks at δ 8.6–9.2 ppm (bipyridyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection (e.g., 257 nm for dimethyl derivatives) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., dimethyl variant: m/z 257.16) .
Q. What safety protocols are essential when handling bipyridinium dichlorides in laboratory settings?
- Methodology :
- Avoid dust dispersion using fume hoods and closed systems. Paraquat dichloride is highly toxic upon inhalation or ingestion .
- Use personal protective equipment (PPE): gloves, goggles, and lab coats. Decontaminate spills with activated charcoal or bentonite clay .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of 1,1'-dialkyl-4,4'-bipyridinium dichlorides?
- Methodology :
- Solubility : Standardize solvent systems (e.g., water vs. organic solvents). Paraquat dichloride is highly water-soluble (620 g/L at 20°C), but discrepancies may arise from hydration states or impurities .
- Thermal Stability : Use differential scanning calorimetry (DSC) to compare decomposition temperatures. The dimethyl variant melts at ~300°C, but propyl derivatives may exhibit lower stability due to increased alkyl chain flexibility .
Q. What strategies elucidate redox mechanisms of 1,1'-dialkyl-4,4'-bipyridinium dichlorides in electrochemical applications?
- Methodology :
- Cyclic Voltammetry (CV) : Study reversible redox behavior. Methyl viologen (dimethyl) shows two one-electron reductions at E1/2 = -0.45 V and -0.76 V (vs. SCE) . Propyl substituents may shift potentials due to inductive effects.
- Spectroelectrochemistry : Correlate UV-Vis spectral changes (e.g., absorbance at 390 nm for radical cation formation) with redox states .
Q. How can degradation pathways of 1,1'-dialkyl-4,4'-bipyridinium dichlorides be modeled despite variable environmental data?
- Methodology :
- Hydrolysis/Photolysis Studies : Paraquat dichloride degrades minimally in water (t1/2 >1 year at pH 7) but photolyzes under UV light . Propyl analogs may exhibit faster degradation due to altered hydrophobicity.
- Computational Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict persistence and toxicity for understudied derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of bipyridinium dichlorides?
- Methodology :
- Compare experimental conditions (e.g., soil type, microbial activity). Paraquat dichloride binds strongly to clay minerals, reducing bioavailability but increasing persistence .
- Validate findings using isotope-labeled standards (e.g., deuterated paraquat) to track degradation in controlled microcosms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
